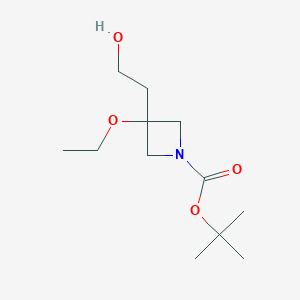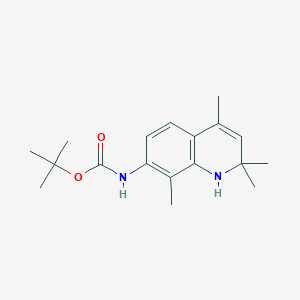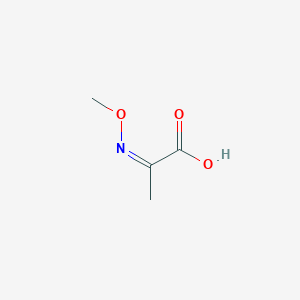
5-Amino-3-propylisoxazole-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-3-propylisoxazole-4-carbonitrile: is a heterocyclic compound that features an isoxazole ring substituted with an amino group at the 5-position, a propyl group at the 3-position, and a nitrile group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-3-propylisoxazole-4-carbonitrile can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with olefins or methyl crotonate derivatives, leading to the formation of the isoxazole ring . Another method includes the use of alumina–silica-supported manganese dioxide as a recyclable catalyst in water, which facilitates the cyclo-condensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine .
Industrial Production Methods: Industrial production of this compound typically involves multi-component reactions (MCRs) that are environmentally benign and efficient. These methods often employ green solvents and heterogeneous catalysts to ensure high yields and minimal environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-3-propylisoxazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, while the nitrile group can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxazole derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoxazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Amino-3-propylisoxazole-4-carbonitrile is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules. It is also explored for its antimicrobial and antiviral properties .
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to modulate specific biological pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and nanotechnology .
Wirkmechanismus
The mechanism of action of 5-Amino-3-propylisoxazole-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Vergleich Mit ähnlichen Verbindungen
- 5-Amino-1H-pyrazole-4-carbonitrile
- 5-Amino-3-bromo-isoxazole-4-carbonitrile
- 5-Amino-3-methylisoxazole-4-carbonitrile
Comparison: 5-Amino-3-propylisoxazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits different reactivity and selectivity in chemical reactions.
Eigenschaften
CAS-Nummer |
35261-02-0 |
|---|---|
Molekularformel |
C7H9N3O |
Molekulargewicht |
151.17 g/mol |
IUPAC-Name |
5-amino-3-propyl-1,2-oxazole-4-carbonitrile |
InChI |
InChI=1S/C7H9N3O/c1-2-3-6-5(4-8)7(9)11-10-6/h2-3,9H2,1H3 |
InChI-Schlüssel |
FPVMGEBMPNDUMM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=C1C#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-{5-[3-(Benzyloxy)phenyl]-2-thienyl}ethanone](/img/structure/B12867568.png)
![Quinoline, 3-[(trifluoromethyl)thio]-](/img/structure/B12867570.png)
![7-Bromo-5-fluorobenzo[B]furan-3(2H)-one](/img/structure/B12867572.png)







![2-Bromobenzo[d]oxazole-6-carbaldehyde](/img/structure/B12867614.png)


